Methyl 3-formylindole-6-carboxylate
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Overview
Description
Methyl 3-formylindole-6-carboxylate is a chemical compound with the molecular formula C11H9NO3. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-formylindole-6-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method involves the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent like DMF and POCl3 to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formylindole-6-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: 3-carboxyindole-6-carboxylate.
Reduction: 3-hydroxymethylindole-6-carboxylate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-formylindole-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-formylindole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 3-formylindole-2-carboxylate
- Methyl 3-formylindole-5-carboxylate
- Methyl 3-formylindole-7-carboxylate
Comparison: Methyl 3-formylindole-6-carboxylate is unique due to the position of the formyl and carboxylate groups on the indole ring. This specific arrangement can influence its chemical reactivity and biological activity compared to other isomers. For example, the 6-carboxylate position may offer different steric and electronic properties, affecting the compound’s interaction with biological targets .
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRROJESQUFMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352868 |
Source
|
Record name | Methyl 3-formylindole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133831-28-4 |
Source
|
Record name | Methyl 3-formylindole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-formyl-1H-indole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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